molecular formula C18H21BO4 B3136079 Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate CAS No. 409369-93-3

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

Cat. No.: B3136079
CAS No.: 409369-93-3
M. Wt: 312.2 g/mol
InChI Key: PAUIXQJXAOSPHP-UHFFFAOYSA-N
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Description

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (CAS: 409369-93-3) is a boronic ester derivative featuring a naphthalene backbone substituted with a methyl ester group at the 2-position and a pinacol boronate moiety at the 3-position. This compound is part of a broader class of arylboronic esters widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals, agrochemicals, and materials science . Its synthesis likely follows established protocols for analogous boronic esters, such as palladium-catalyzed borylation of halogenated precursors (e.g., bromo- or iodo-naphthoates) with bis(pinacolato)diboron or pinacolborane under inert conditions . Analytical characterization typically involves $ ^1H $ NMR, $ ^{13}C $ NMR, and high-resolution mass spectrometry (HRMS), as evidenced by related naphthoate boronic esters in the literature .

Properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-13-9-7-6-8-12(13)10-14(15)16(20)21-5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUIXQJXAOSPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate typically involves the reaction of 2-naphthoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl

Biological Activity

Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate (commonly referred to as the compound ) is a boronic ester with potential applications in medicinal chemistry due to its unique structural properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

The compound's chemical structure can be described as follows:

  • Molecular Formula : C14H19BO4
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 1150561-77-5
  • Purity : >98% (GC)

The biological activity of this compound is largely attributed to its interaction with biological macromolecules through boron-mediated mechanisms. Boron-containing compounds are known for their ability to form complexes with various biomolecules, influencing processes such as enzyme inhibition and protein-protein interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties :
    • Studies have shown that boron-containing compounds can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. For instance, compounds similar to this compound have been investigated for their ability to modulate the activity of E3 ubiquitin ligases like cereblon, which plays a critical role in the degradation of oncogenic proteins .
  • Enzyme Inhibition :
    • The compound may function as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in target cells, potentially resulting in therapeutic effects against diseases such as cancer .

Case Studies

Several case studies highlight the biological effects of related boronic esters:

  • Case Study 1 : A study demonstrated that a related boronic ester inhibited the proliferation of multiple myeloma cells by inducing apoptosis through the modulation of cereblon and subsequent degradation of Ikaros and Aiolos transcription factors .
  • Case Study 2 : Another investigation revealed that compounds with similar structures showed promising results in inhibiting BRD4 (Bromodomain-containing protein 4), which is implicated in various cancers. The inhibition led to reduced expression of c-MYC oncogenes in leukemia models .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cells via E3 ligase modulation
Enzyme InhibitionAlters metabolic pathways through enzyme inhibition
Protein InteractionModulates protein-protein interactions affecting cell signaling

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its naphthalene core and substituent positioning. Below is a comparative analysis with structurally related boronic esters:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Purity (%) Source
Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate 409369-93-3 C${18}$H${21}$BO$_4$ 312.17 Naphthalene core; boronate at 3-position, ester at 2-position 95 Combi-Blocks
Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate 736989-93-8 C${18}$H${21}$BO$_4$ 312.17 Boronate at 6-position instead of 3-position; same ester group N/A Yuhao Chemical
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole 1192056-62-4 C${10}$H${16}$BNO$_3$ 225.06 Oxazole heterocycle; smaller aromatic system 95 Combi-Blocks
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 214360-46-0 C${13}$H${15}$BNO$_2$ 243.08 Benzene core with electron-withdrawing cyano group 97 City Chemical
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 181219-01-2 C${11}$H${15}$BNO$_2$ 219.06 Pyridine heterocycle; nitrogen enhances electronic reactivity 96 City Chemical

Key Observations:

  • Steric and Electronic Effects : The naphthalene system in the target compound introduces greater steric bulk and extended conjugation compared to benzene or heterocyclic analogs (e.g., oxazole or pyridine derivatives). This may reduce reactivity in cross-coupling reactions due to hindered access to the boron center .
  • Substituent Position: The 3-position boronate on naphthalene (vs. 6-position isomer) may alter regioselectivity in coupling reactions. For example, the 6-isomer (CAS 736989-93-8) has been utilized in materials science for its planar geometry , whereas the 3-isomer’s asymmetric substitution could favor non-linear applications.
  • Functional Groups: Electron-withdrawing groups (e.g., cyano in 214360-46-0) enhance electrophilicity of the boron center, accelerating Suzuki couplings, while bulky naphthoate esters may require optimized reaction conditions (e.g., higher temperatures or specialized catalysts) .

Commercial and Research Utility

  • Availability : The compound is commercially available at 95% purity (Combi-Blocks, CAS 409369-93-3) , whereas analogs like the pyridine derivative (181219-01-2) are priced higher due to niche demand in medicinal chemistry .
  • Research Use : Its primary applications include synthesis of fluorescent dyes, polymers, and bioactive molecules. For example, naphthalene-based boronic esters are precursors to optoelectronic materials due to their rigid, conjugated frameworks .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of methyl 3-bromo-2-naphthoate, followed by purification via column chromatography. Yields can be optimized by controlling reaction parameters such as catalyst loading (e.g., Pd(dppf)Cl₂), ligand choice, and temperature. Pre-functionalization of the naphthalene ring (e.g., bromination) is critical for regioselective boronation .
  • Data Considerations : Monitor reaction progress using TLC or HPLC. Confirmation of intermediates via 1^1H NMR (e.g., disappearance of bromide protons at δ 7.8–8.2 ppm) ensures stepwise fidelity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1^1H/13^{13}C NMR : Key signals include the methyl ester group (δ ~3.9 ppm for 1^1H; δ ~167 ppm for 13^{13}C) and aromatic protons (δ 7.5–8.5 ppm). The dioxaborolane group’s quaternary carbons appear at δ ~83–85 ppm .
  • HRMS (ESI) : Confirm molecular ion peaks ([M+H]⁺ or [M+Na]⁺) with accuracy <5 ppm error .
  • IR Spectroscopy : B-O stretching vibrations (~1350 cm⁻¹) validate boronate ester integrity .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the naphthoate group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Mechanistic Insight : The electron-deficient naphthoate ester enhances the electrophilicity of the adjacent boronate group, accelerating transmetallation in Pd-catalyzed couplings. However, steric hindrance from the naphthalene system may reduce coupling efficiency with bulky aryl halides .
  • Experimental Design : Compare coupling rates with meta- vs. para-substituted aryl halides using kinetic studies (e.g., in situ 11^{11}B NMR or GC-MS). Optimize ligand systems (e.g., SPhos) to mitigate steric effects .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX or OLEX2 address them?

  • Challenges : Disordered dioxaborolane moieties and weak diffraction due to low crystal symmetry are common. Thermal motion in the methyl groups may require anisotropic displacement parameter (ADP) refinement .
  • Solutions : Use SHELXL for robust least-squares refinement, applying restraints (e.g., SIMU/DELU) to model disorder. OLEX2’s graphical interface aids in visualizing hydrogen bonding (e.g., C–H···O interactions) and π-stacking in the crystal lattice .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved when verifying the structure?

  • Troubleshooting :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1^1H-1^1H coupling and 13^{13}C connectivity.
  • X-ray Diffraction : Definitive confirmation of regiochemistry (e.g., boronate position on the naphthalene ring) via crystallography .
    • Case Study : In one study, an apparent doublet for boronate protons (δ 1.3 ppm) was resolved as a singlet after confirming no diastereotopic splitting via X-ray .

Q. What role does the boronate ester play in the compound’s stability under varying conditions?

  • Stability Analysis : The dioxaborolane group hydrolyzes slowly in aqueous media (t₁/₂ ~24 hrs at pH 7) but rapidly under acidic conditions (pH <3). Stabilize solutions with inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF, DCM) .
  • Experimental Validation : Monitor degradation via 11^{11}B NMR (boric acid formation at δ ~10 ppm) or LC-MS .

Q. How can electronic properties of this compound be tailored for materials science applications (e.g., OLEDs)?

  • Design Strategy : Introduce electron-donating substituents (e.g., methoxy) on the naphthalene ring to modulate HOMO/LUMO levels. Use DFT calculations (B3LYP/6-31G*) to predict absorption/emission spectra .
  • Synthesis : Multistep functionalization (alkylation → bromination → borylation) enables precise tuning of electronic characteristics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate
Reactant of Route 2
Reactant of Route 2
Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate

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